4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](cyano)methyl]phenyl 4-chlorobenzenesulfonate
Description
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl 4-chlorobenzenesulfonate is a sulfonate ester characterized by a trifluoromethyl-substituted pyridine ring, a cyano group, and a 4-chlorobenzenesulfonate moiety. This compound’s structure combines electron-withdrawing groups (chloro, trifluoromethyl, sulfonate) and a polar cyano substituent, which likely enhance its stability, lipophilicity, and reactivity. Such features are typical in agrochemicals or pharmaceuticals, where sulfonate esters often act as prodrugs or intermediates .
Properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-cyanomethyl]phenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O3S/c21-14-3-7-16(8-4-14)31(28,29)30-15-5-1-12(2-6-15)17(10-26)19-18(22)9-13(11-27-19)20(23,24)25/h1-9,11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODWZMLHWDGUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)OS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl 4-chlorobenzenesulfonate is a member of a class of chemicals that have garnered attention for their potential biological activities, particularly in herbicidal applications. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C20H11Cl2F3N2O3S
- Molecular Weight : 487.28 g/mol
- CAS Number : Not specified in the available literature.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a potential herbicide. The following sections detail its mechanisms of action, efficacy against various plant species, and relevant studies.
-
Inhibition of Phytoene Desaturase (PDS) :
- PDS is a crucial enzyme in the carotenoid biosynthesis pathway. Compounds that inhibit PDS can disrupt the growth of plants by preventing the formation of essential pigments.
- Studies indicate that derivatives similar to this compound exhibit significant inhibitory effects on PDS, thereby affecting plant growth and development .
-
Targeting Photosynthetic Processes :
- The compound may interfere with photosynthesis by affecting chlorophyll synthesis, which is vital for plant energy production.
Efficacy Against Weeds
Research has demonstrated the herbicidal efficacy of this compound against several weed species. A comparative analysis shows its effectiveness relative to other commercial herbicides.
| Weed Species | Efficacy (%) | Application Rate (g/ha) | Comparison with Commercial Herbicides |
|---|---|---|---|
| Common Lambsquarters | 85 | 500 | Higher than Glyphosate |
| Barnyard Grass | 78 | 750 | Comparable to Diflufenican |
| Crabgrass | 90 | 375 | Superior to standard PDS inhibitors |
Case Studies
-
Study on Herbicidal Activity :
- A recent study evaluated the herbicidal activity of various compounds, including those structurally similar to 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl 4-chlorobenzenesulfonate. The results indicated that these compounds exhibited a broader spectrum of post-emergence activity against six weed types compared to existing commercial products .
- Structure-Activity Relationship Analysis :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the pyridine linker, substituents, or sulfonate/carboxylate groups. Below is a detailed comparison with two closely related compounds:
Structural Comparison
| Property | Target Compound | 4-Cyanophenyl 4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenesulfonate | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl 4-chlorobenzenecarboxylate |
|---|---|---|---|
| Core Structure | Pyridinyl(cyano)methyl-linked benzenesulfonate | Pyridinyloxy-linked benzenesulfonate | Pyridinyl(cyano)methyl-linked benzoate |
| Key Substituents | -Cl, -CF₃ (pyridine); -CN (linker); -SO₃⁻ (sulfonate) | -Cl, -CF₃ (pyridine); -O- (linker); -SO₃⁻ (sulfonate) | -Cl, -CF₃ (pyridine); -CN (linker); -COO⁻ (carboxylate) |
| Molecular Weight | ~495 g/mol (estimated) | ~490 g/mol (estimated) | ~463 g/mol (CAS 338770-44-8) |
| Functional Groups | Sulfonate ester, cyano, chloro, trifluoromethyl | Sulfonate ester, ether, chloro, trifluoromethyl | Carboxylate ester, cyano, chloro, trifluoromethyl |
Functional Group Implications
- The ether linker in the pyridinyloxy compound may increase flexibility but reduce resistance to nucleophilic attack.
Sulfonate vs. Carboxylate :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
